![molecular formula C19H15FN4O2S B2372231 3-[(4-氟苄基)硫代]-7-(3-甲氧基苯基)[1,2,4]三唑并[4,3-a]哒嗪-8(7H)-酮 CAS No. 1296318-56-3](/img/structure/B2372231.png)

3-[(4-氟苄基)硫代]-7-(3-甲氧基苯基)[1,2,4]三唑并[4,3-a]哒嗪-8(7H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

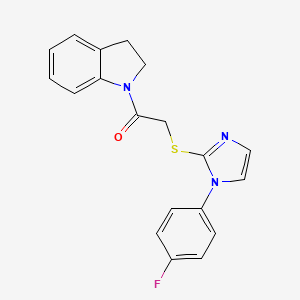

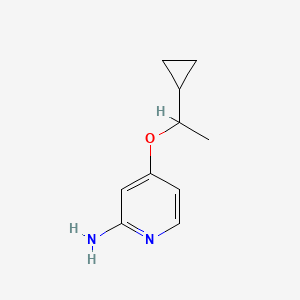

The compound “3-[(4-fluorobenzyl)thio]-7-(3-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one” is a heterocyclic compound with a molecular formula of C19H15FN4O2S and a molecular weight of 382.41. It belongs to the class of compounds known as triazolopyrazines .

Molecular Structure Analysis

The molecular structure of this compound includes a triazolopyrazine core, which is a hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and pyrazine . This core can make specific interactions with different target receptors due to its hydrogen bond accepting and donating characteristics .科学研究应用

药物研究中的定量测定

Netosova 等人(2021)的一项研究开发了一种使用非水电位滴定法对与 3-[(4-氟苄基)硫代]-7-(3-甲氧基苯基)[1,2,4]三唑并[4,3-a]哒嗪-8(7H)-酮 密切相关的物质进行定量的方法。该方法经过线性、准确性和精密度验证,表明其在药物研究和开发中的潜力 (Netosova 等人,2021).

抗惊厥特性

Kelley 等人(1995)的一项研究表明,一种与所述化学物质在结构上相似的化合物在大鼠中表现出有效的抗惊厥活性。该化合物被合成并针对大鼠的癫痫发作进行了测试,揭示了其作为嘌呤环抗惊厥活性的生物等排体的潜力 (Kelley 等人,1995).

靶向腺苷受体

Falsini 等人(2017)发现了一种类似的化合物,作为开发腺苷人类受体拮抗剂的新支架。该化合物对 hA2A 腺苷受体表现出高亲和力,并且可以抵消人神经母细胞瘤细胞中的神经毒性,表明其在神经系统疾病中的应用 (Falsini 等人,2017).

合成和抗癌活性

Yanchenko 等人(2020)合成了结构相关化合物的衍生物,并测试了它们的抗肿瘤活性。他们发现这些衍生物对多种癌细胞系表现出抗肿瘤活性,表明它们作为开发新型抗癌剂的核心结构的潜力 (Yanchenko 等人,2020).

抗菌活性

Reddy 等人(2013)合成并表征了一系列类似于 3-[(4-氟苄基)硫代]-7-(3-甲氧基苯基)[1,2,4]三唑并[4,3-a]哒嗪-8(7H)-酮 的新型化合物。这些化合物针对各种细菌筛选了抗菌活性,表现出有效的抑制活性,并具有作为抗菌剂的潜力 (Reddy 等人,2013).

未来方向

作用机制

Target of Action

Similar compounds, such as derivatives of [1,2,4]triazolo[4,3-a]pyrazin-8(7h)-one, have been found to beP2X7 receptor antagonists . The P2X7 receptor is a key player in inflammation and immunity, and its antagonism can be useful for treating pain or inflammatory disease .

Mode of Action

Triazoles, a core structure in this compound, are known to have inhibitory effects on thecytochrome P450-dependent lanosterol 14α-demethylase (CYP51) . This enzyme affects the sterol biosynthesis of fungal cell membranes .

Biochemical Pathways

The compound likely affects the sterol biosynthesis pathway in fungi, given the known action of triazoles . By inhibiting CYP51, it prevents the conversion of lanosterol to ergosterol, a key component of fungal cell membranes. This disruption can lead to cell death .

Pharmacokinetics

Triazoles are generally known for theirhigh bioavailability . In silico pharmacokinetic studies could provide more detailed information .

Result of Action

The result of the compound’s action would likely be the disruption of fungal cell membrane synthesis due to the inhibition of CYP51 . This would lead to the death of the fungal cells, providing an antifungal effect .

属性

IUPAC Name |

3-[(4-fluorophenyl)methylsulfanyl]-7-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15FN4O2S/c1-26-16-4-2-3-15(11-16)23-9-10-24-17(18(23)25)21-22-19(24)27-12-13-5-7-14(20)8-6-13/h2-11H,12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNEKNMNJLUFADK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2C=CN3C(=NN=C3SCC4=CC=C(C=C4)F)C2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15FN4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Z)-2-Cyano-N-[2-(3-cyclopropyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)ethyl]-3-phenylprop-2-enamide](/img/structure/B2372150.png)

![[2-[(2,4-dichlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(9H-xanthen-9-yl)methanone](/img/structure/B2372156.png)

![1-(4-chlorophenyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide](/img/structure/B2372158.png)

![2-{(E)-[(2,4-dimethylphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2372162.png)

![2-[[3-(3,5-dimethylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2372163.png)

![(E)-2-(2-cyano-3-(2-isopropoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2372167.png)

![5-Bromo-1-(cyclopropylcarbonyl)-6-[(3-methylpiperidin-1-yl)sulfonyl]indoline](/img/structure/B2372168.png)